

# An In-depth Technical Guide to Isonicotinimidohydrazide (Isoniazid)

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Compound of Interest		
Compound Name:	Isonicotinimidohydrazide	
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#### **Abstract**

**Isonicotinimidohydrazide**, more commonly known as isoniazid or isonicotinic acid hydrazide (INH), stands as a cornerstone in the treatment of tuberculosis (TB). First synthesized in 1912, its profound anti-mycobacterial properties were not recognized until the early 1950s. This guide provides a comprehensive technical overview of isoniazid, encompassing its historical discovery, detailed mechanism of action, physicochemical and pharmacokinetic properties, and key experimental protocols.

# **Discovery and History**

The journey of isoniazid from a laboratory curiosity to a life-saving drug is a testament to serendipity in scientific discovery.

- 1912: Initial Synthesis Hans Meyer and Josef Mally, while working at the German Charles-Ferdinand University in Prague, first synthesized isonicotinic acid hydrazide as part of their doctoral research. For nearly four decades, the compound remained an obscure chemical entity with no known therapeutic value.[1]
- Early 1950s: Unveiling Anti-tuberculosis Activity The anti-tuberculosis potential of isoniazid
  was independently discovered by two research groups in the United States. A team led by
  Herbert Hyman Fox at Hoffmann-La Roche and another led by Harry L. Yale at the Squibb



Institute for Medical Research were investigating compounds for activity against Mycobacterium tuberculosis. Their research, which was initially focused on thiosemicarbazones, serendipitously revealed the potent bactericidal effects of the isoniazid intermediate.

1952: Clinical Introduction Following the discovery of its efficacy, isoniazid was rapidly
developed and introduced into clinical practice in 1952, revolutionizing the treatment of
tuberculosis. It offered a more effective and less toxic alternative to the existing therapies of
the time, such as streptomycin and para-aminosalicylic acid. The introduction of isoniazid
was a pivotal moment in the fight against tuberculosis, leading to the closure of many
sanatoriums.

## **Physicochemical and Pharmacokinetic Properties**

A thorough understanding of the physicochemical and pharmacokinetic properties of isoniazid is crucial for its effective and safe use.

**Physicochemical Properties** 

Property	Value	Reference
Chemical Name	Pyridine-4-carbohydrazide	[2][3]
Molecular Formula	C6H7N3O	[2][4]
Molecular Weight	137.14 g/mol	[2][4]
Melting Point	171-173 °C	[3]
рКа	1.82 (at 20°C)	[5]
Solubility in Water	14 g/100 mL (at 25 °C)	[5]
Solubility in Ethanol	1 g/50 mL	[4]
Appearance	Colorless or white crystalline powder	[3][4]

## **Pharmacokinetic Properties**



Isoniazid's pharmacokinetic profile is significantly influenced by a patient's genetic makeup, particularly the activity of the N-acetyltransferase 2 (NAT2) enzyme.

Parameter	Value	Reference
Bioavailability	Readily absorbed orally, but may be reduced with food.	[6]
Protein Binding	Very low (0-10%)	[2][6]
Metabolism	Primarily hepatic via acetylation by N-acetyltransferase 2 (NAT2).	[6][7]
Elimination Half-life	Fast acetylators: 0.5-1.6 hoursSlow acetylators: 2-5 hours	[2][6]
Excretion	Primarily in urine as metabolites.	[6]
Peak Plasma Concentration (Cmax)	Reached within 1-2 hours after oral administration.	[8]

## **Mechanism of Action**

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its bactericidal effect. The primary mechanism involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

### **Activation Pathway**

- Passive Diffusion: Isoniazid enters the Mycobacterium tuberculosis bacillus through passive diffusion.[5]
- KatG Activation: Inside the bacterium, isoniazid is activated by the catalase-peroxidase enzyme, KatG. This activation process converts isoniazid into a reactive isonicotinic acyl radical.[1][2][6]



• Formation of the INH-NAD Adduct: The isonicotinic acyl radical spontaneously couples with the nicotinamide adenine dinucleotide (NAD+) cofactor to form a covalent INH-NAD adduct.

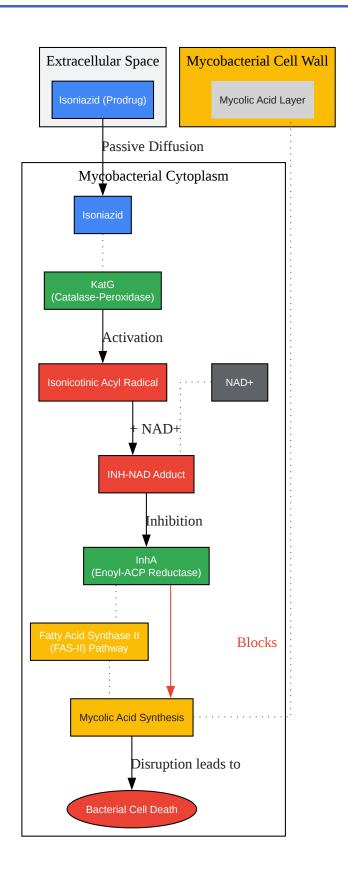
[2]

# **Inhibition of Mycolic Acid Synthesis**

The INH-NAD adduct is the active form of the drug that targets the enoyl-acyl carrier protein reductase, known as InhA.[2][6][9] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of the long-chain fatty acids that are precursors to mycolic acids.[1] By binding tightly to InhA, the INH-NAD adduct blocks its normal function, leading to the inhibition of mycolic acid synthesis.[2] This disruption of the cell wall integrity ultimately results in bacterial cell death.

## **Signaling Pathway Diagram**





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Caption: Mechanism of action of Isoniazid.



# **Experimental Protocols**Synthesis of Isoniazid

This protocol describes a common laboratory synthesis of isoniazid from ethyl isonicotinate and hydrazine hydrate.

#### Materials:

- Ethyl isonicotinate
- Hydrazine hydrate (85% solution)
- Ethanol
- Round-bottom flask
- Reflux condenser
- · Heating mantle
- Magnetic stirrer and stir bar
- · Crystallizing dish
- · Büchner funnel and filter paper
- Vacuum flask

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl isonicotinate and ethanol.
- Slowly add hydrazine hydrate to the mixture while stirring.
- Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.
- After the reflux period, allow the mixture to cool to room temperature.



- Cool the mixture further in an ice bath to promote crystallization of the isoniazid product.
- Collect the crude isoniazid crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove impurities.
- Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified isoniazid.
- Dry the purified crystals in a vacuum oven.
- Determine the melting point of the final product to confirm its purity (expected: 171-173°C).

## In Vitro KatG Activation Assay

This assay provides a method to assess the activation of isoniazid by the KatG enzyme and the subsequent inhibition of InhA.

#### Materials:

- · Purified KatG enzyme
- Purified InhA enzyme
- Isoniazid solution
- NADH solution
- Phosphate buffer (pH 7.0)
- Spectrophotometer
- Microcon YM-10 filter units (or similar for protein separation)

#### Procedure:

Activation Reaction:



- In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, NADH, and isoniazid.
- Initiate the reaction by adding a known concentration of KatG enzyme.
- Incubate the mixture at room temperature for a defined period (e.g., 1-3 hours).
- Separation of KatG:
  - Following incubation, separate the KatG enzyme from the reaction mixture using a Microcon YM-10 filter unit by centrifugation. The filtrate will contain the activated isoniazid species.
- InhA Inhibition Assay:
  - In a separate tube, add a known concentration of InhA enzyme to the filtrate containing the activated isoniazid.
  - Incubate this mixture at room temperature for a short period (e.g., 20-30 minutes) to allow for the formation of the INH-NAD-InhA complex.
- Spectrophotometric Analysis:
  - Measure the activity of InhA by monitoring the oxidation of NADH at 340 nm using a spectrophotometer. A decrease in the rate of NADH oxidation compared to a control without isoniazid indicates inhibition of InhA by the activated drug.

# Antimicrobial Spectrum and Resistance Antimicrobial Activity

Isoniazid exhibits a narrow spectrum of activity, being highly specific for mycobacteria. It is bactericidal against rapidly dividing M. tuberculosis and bacteriostatic against slow-growing organisms.[6]

Minimum Inhibitory Concentration (MIC):

The MIC of isoniazid against susceptible strains of M. tuberculosis is typically low, ranging from 0.02 to 0.2  $\mu g/mL$ .



#### **Mechanisms of Resistance**

Resistance to isoniazid in M. tuberculosis is primarily due to mutations in genes involved in its activation and target.

- katG Gene Mutations: The most common mechanism of isoniazid resistance involves
  mutations in the katG gene. These mutations can lead to a decrease in the activity or the
  complete loss of the KatG enzyme, preventing the activation of the isoniazid prodrug.
- inhA Gene Mutations: Mutations in the promoter region of the inhA gene can lead to the overexpression of the InhA enzyme. This increased level of the target protein requires higher concentrations of the activated drug for effective inhibition.
- ahpC Gene Mutations: Mutations in the promoter region of the ahpC gene, which encodes an alkyl hydroperoxide reductase, can also contribute to isoniazid resistance, although the exact mechanism is less well understood.

### Conclusion

Isoniazid remains an indispensable tool in the global fight against tuberculosis. Its unique mechanism of action, potent bactericidal activity, and oral bioavailability have secured its place in first-line treatment regimens. A comprehensive understanding of its history, pharmacology, and the mechanisms of resistance is essential for its continued effective use and for the development of new anti-tuberculosis agents. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the treatment of this persistent infectious disease.

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